![molecular formula C12H14N2OS B14402619 Butyl thieno[2,3-B]pyridine-6-carboximidate CAS No. 89723-17-1](/img/structure/B14402619.png)
Butyl thieno[2,3-B]pyridine-6-carboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl thieno[2,3-B]pyridine-6-carboximidate is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl thieno[2,3-B]pyridine-6-carboximidate typically involves the reaction of 2-thioxopyridine-3-carbonitrile with butylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as distillation, crystallization, and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Butyl thieno[2,3-B]pyridine-6-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thieno[2,3-B]pyridine derivatives with reduced functional groups.
Substitution: Formation of substituted thieno[2,3-B]pyridine derivatives.
Aplicaciones Científicas De Investigación
Butyl thieno[2,3-B]pyridine-6-carboximidate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of butyl thieno[2,3-B]pyridine-6-carboximidate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of Pim-1 kinase, which plays a role in cell proliferation and survival . The compound also interacts with other molecular targets, such as muscarinic acetylcholine receptors and luteinizing hormone receptors .
Comparación Con Compuestos Similares
Butyl thieno[2,3-B]pyridine-6-carboximidate can be compared with other similar compounds, such as:
Thieno[2,3-B]pyridine-2-carboxamidine: Similar structure but different functional groups, leading to different biological activities.
Thieno[3,2-D]pyrimidine: Different ring fusion pattern, resulting in different chemical and biological properties.
Thiophene derivatives: Similar sulfur-containing heterocyclic compounds with diverse applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical reactivity and biological activities.
Propiedades
Número CAS |
89723-17-1 |
|---|---|
Fórmula molecular |
C12H14N2OS |
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
butyl thieno[2,3-b]pyridine-6-carboximidate |
InChI |
InChI=1S/C12H14N2OS/c1-2-3-7-15-11(13)10-5-4-9-6-8-16-12(9)14-10/h4-6,8,13H,2-3,7H2,1H3 |
Clave InChI |
HTVVOONFAYIHJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=N)C1=NC2=C(C=C1)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)

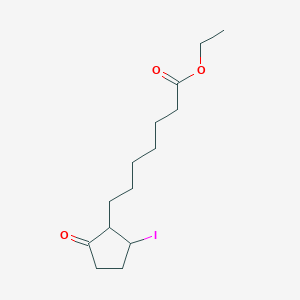
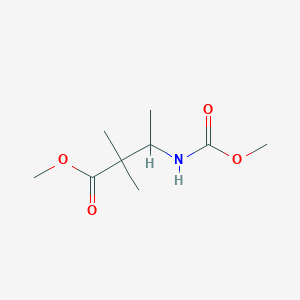


![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
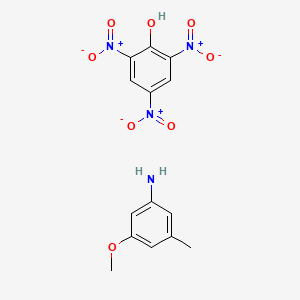
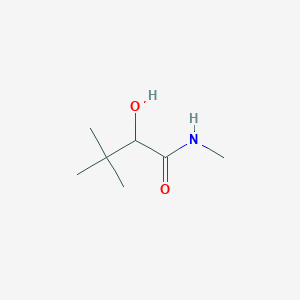
![1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene](/img/structure/B14402604.png)
![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
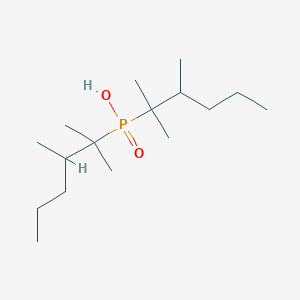
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)
